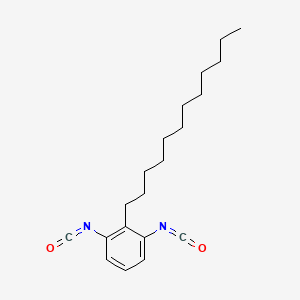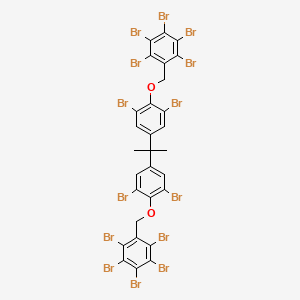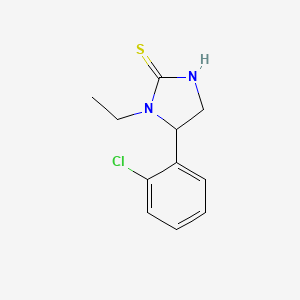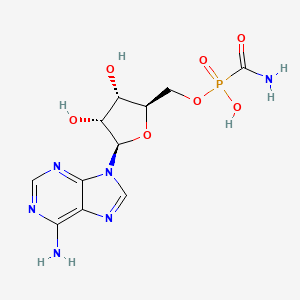
9H-Purin-6-amine, 9-(5-O-((aminocarbonyl)hydroxyphosphinyl)-beta-D-ribofuranosyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Purin-6-amine, 9-(5-O-((aminocarbonyl)hydroxyphosphinyl)-beta-D-ribofuranosyl)-: is a complex organic compound that belongs to the class of purine nucleosides. It is characterized by its unique structure, which includes a purine base attached to a ribofuranosyl moiety with a phosphinyl group. This compound is of significant interest in various scientific fields due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purin-6-amine, 9-(5-O-((aminocarbonyl)hydroxyphosphinyl)-beta-D-ribofuranosyl)- involves multiple steps, starting from the purine base. The key steps include:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving formylation, cyclization, and amination.
Attachment of the Ribofuranosyl Moiety: The ribofuranosyl group is attached to the purine base through glycosylation reactions, typically using a protected ribose derivative.
Introduction of the Phosphinyl Group: The phosphinyl group is introduced through phosphorylation reactions, often using phosphorylating agents such as phosphoramidites or phosphorochloridates.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated synthesizers and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Synthesis: Depending on the scale, batch or continuous flow reactors are used to carry out the synthesis.
Purification: The final product is purified using chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl and phosphinyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine base, where nucleophiles like amines or thiols replace specific substituents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed:
Oxidation Products: Oxidized derivatives with modified amino or hydroxyl groups.
Reduction Products: Reduced derivatives with modified carbonyl or phosphinyl groups.
Substitution Products: Substituted purine derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Nucleoside Analogues: The compound is used as a precursor in the synthesis of various nucleoside analogues for research and therapeutic purposes.
Biology:
Enzyme Inhibition Studies: It is used to study the inhibition of enzymes involved in nucleotide metabolism.
DNA/RNA Interactions: The compound is employed in research on DNA and RNA interactions due to its structural similarity to natural nucleosides.
Medicine:
Antiviral Research: The compound is investigated for its potential antiviral properties, particularly against viruses that rely on nucleotide analogues for replication.
Cancer Research: It is studied for its potential role in cancer treatment, especially in targeting nucleotide synthesis pathways in cancer cells.
Industry:
Pharmaceutical Manufacturing: The compound is used in the production of pharmaceutical intermediates and active ingredients.
Wirkmechanismus
The mechanism of action of 9H-Purin-6-amine, 9-(5-O-((aminocarbonyl)hydroxyphosphinyl)-beta-D-ribofuranosyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in nucleotide metabolism, such as ribonucleotide reductase and DNA polymerase.
Pathways Involved: It interferes with nucleotide synthesis and DNA replication pathways, leading to the inhibition of cell proliferation and viral replication.
Vergleich Mit ähnlichen Verbindungen
Adenosine: A naturally occurring nucleoside with a similar purine base but different functional groups.
Guanosine: Another purine nucleoside with a different ribofuranosyl attachment.
Inosine: A nucleoside with a hypoxanthine base, structurally similar but with different biological properties.
Uniqueness:
Structural Uniqueness: The presence of the aminocarbonyl and hydroxyphosphinyl groups distinguishes it from other nucleosides.
Biological Activity: Its unique structure imparts specific biological activities, making it a valuable compound for research and therapeutic applications.
This detailed article provides a comprehensive overview of 9H-Purin-6-amine, 9-(5-O-((aminocarbonyl)hydroxyphosphinyl)-beta-D-ribofuranosyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
104532-12-9 |
|---|---|
Molekularformel |
C11H15N6O7P |
Molekulargewicht |
374.25 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-carbamoylphosphinic acid |
InChI |
InChI=1S/C11H15N6O7P/c12-8-5-9(15-2-14-8)17(3-16-5)10-7(19)6(18)4(24-10)1-23-25(21,22)11(13)20/h2-4,6-7,10,18-19H,1H2,(H2,13,20)(H,21,22)(H2,12,14,15)/t4-,6-,7-,10-/m1/s1 |
InChI-Schlüssel |
WFMFZCMDIMBWNC-KQYNXXCUSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(C(=O)N)O)O)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(C(=O)N)O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


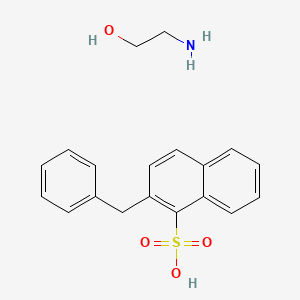

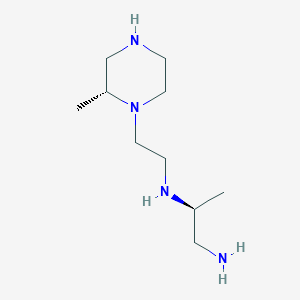
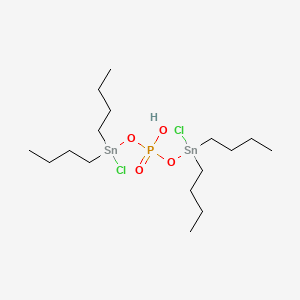
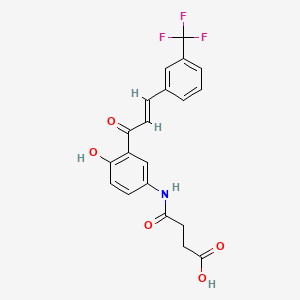
![6-Amino-4-methyl-5-[(4-nitrophenyl)azo]-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile](/img/structure/B12695336.png)
